

# 4-Benzylxy-3-fluorophenylboronic acid

## molecular weight

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### Compound of Interest

Compound Name: 4-Benzylxy-3-fluorophenylboronic acid

Cat. No.: B145064

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An In-depth Technical Guide to **4-Benzylxy-3-fluorophenylboronic acid**

This technical guide provides a comprehensive overview of **4-Benzylxy-3-fluorophenylboronic acid**, a key building block in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, a representative synthetic protocol, and its primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

## Physicochemical and Safety Data

**4-Benzylxy-3-fluorophenylboronic acid** is a white to yellow solid organic compound. Its structure, featuring a fluorine atom ortho to the boronic acid group and a benzylxy group para to it, makes it a valuable reagent for introducing specific fluorinated phenyl moieties into complex molecules. The benzylxy group can also serve as a stable protecting group that can be removed under specific conditions to reveal a phenol.

Quantitative data and key properties are summarized in Table 1.

Table 1: Physicochemical Properties of **4-Benzylxy-3-fluorophenylboronic acid**

Property	Value	Source(s)
Molecular Weight	246.04 g/mol	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>12</sub> BFO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	133057-83-7	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	[4-(Benzylxy)-3-fluorophenyl]boronic acid	<a href="#">[2]</a>
Appearance	White to Yellow Solid	
Purity	Typically ≥95% - 98%	
Storage Temperature	Room temperature, under inert atmosphere or -20°C for long-term storage	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of substituted phenylboronic acids often involves a metal-halogen exchange reaction from an appropriately substituted aryl halide, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis. The following is a representative, generalized protocol for the synthesis of **4-Benzylxy-3-fluorophenylboronic acid** starting from 4-benzylxy-1-bromo-2-fluorobenzene.

## Materials and Reagents

- 4-Benzylxy-1-bromo-2-fluorobenzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) solution in hexanes
- Trimethyl borate (B(OMe)<sub>3</sub>)
- Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
- Diethyl ether or Ethyl acetate

- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

## Experimental Procedure

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 4-benzyloxy-1-bromo-2-fluorobenzene (1.0 eq) dissolved in anhydrous THF.
- Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (approx. 1.05 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C. The mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.
- Borylation: Trimethyl borate (1.2 to 1.5 eq) is added dropwise at -78°C. The reaction mixture is stirred at this temperature for an additional hour and then allowed to warm slowly to room temperature overnight.
- Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0°C (ice bath). The mixture is stirred vigorously for 1-2 hours until a clear biphasic solution is observed.
- Extraction: The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with water, followed by brine.
- Drying and Concentration: The organic phase is dried over anhydrous MgSO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure **4-Benzyl-3-fluorophenylboronic acid**.

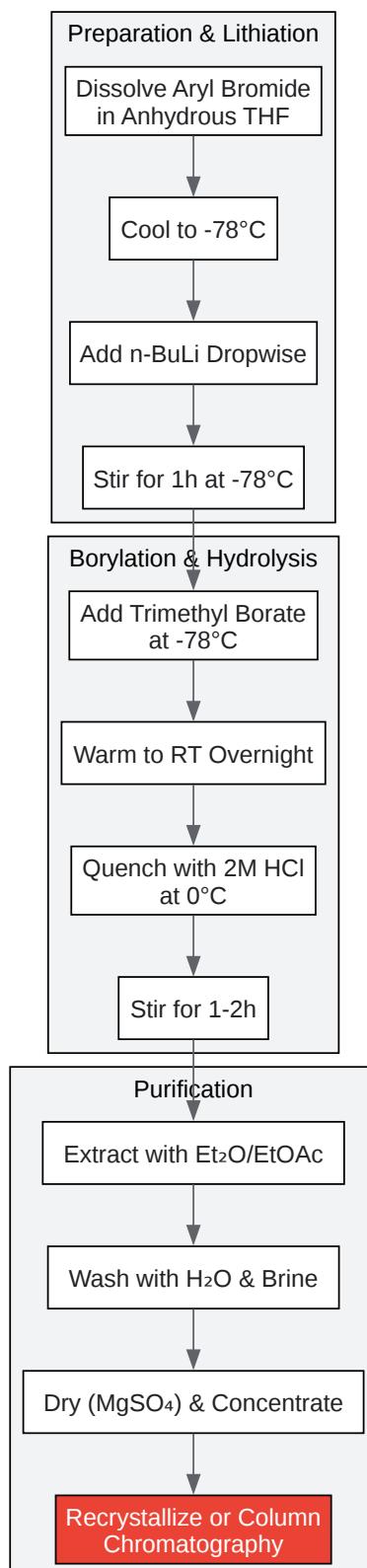
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Diagram 1: General workflow for the synthesis and purification of **4-Benzyl-3-fluorophenylboronic acid**.

## Applications in Research and Drug Development

The primary utility of **4-Benzyl-3-fluorophenylboronic acid** lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are common motifs in pharmaceuticals.

## The Suzuki-Miyaura Coupling Reaction

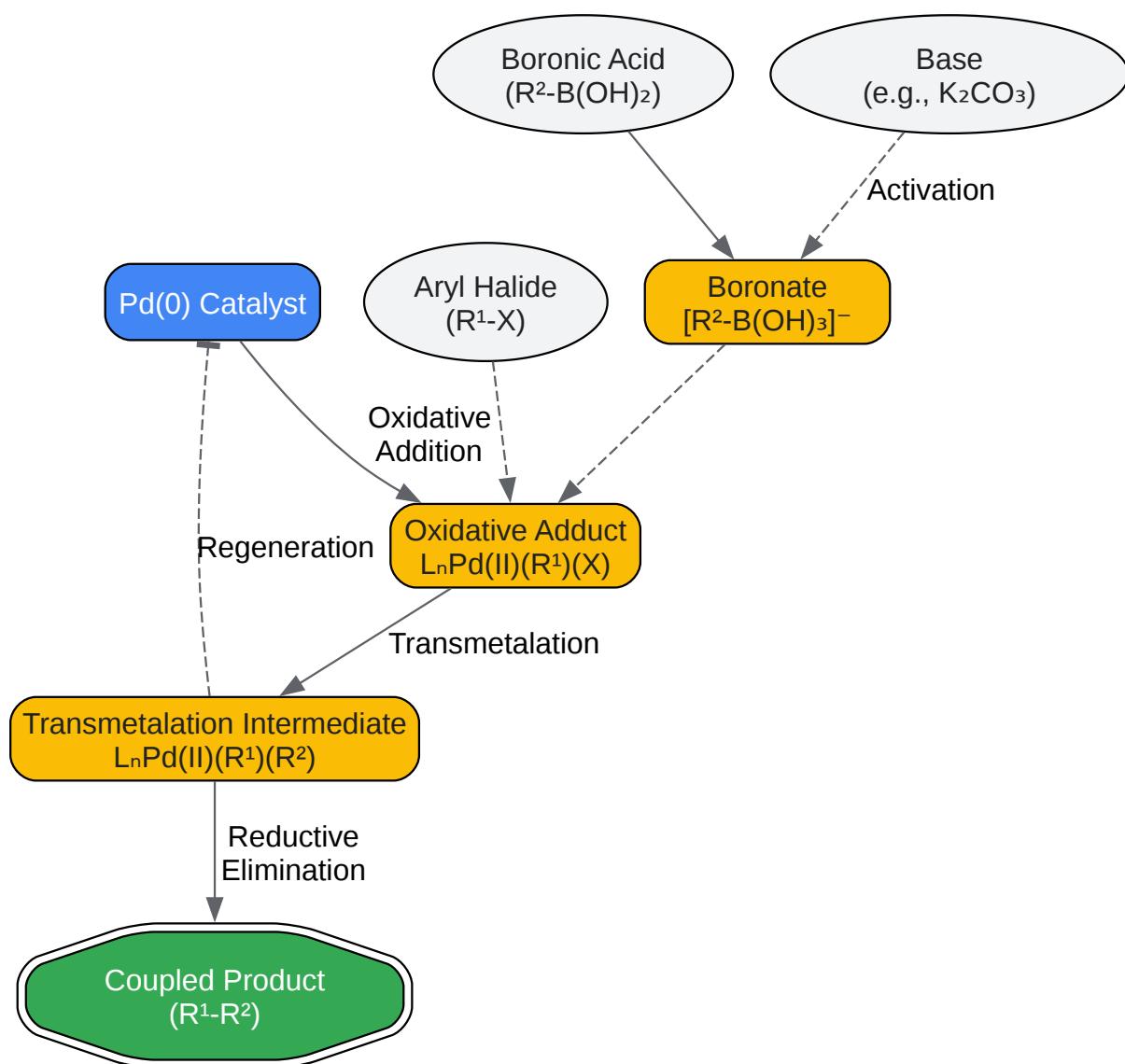
In this reaction, the boronic acid couples with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. The fluorine substituent on the boronic acid can significantly influence the electronic properties and bioavailability of the final product, making it a desirable feature in drug design.<sup>[3][4]</sup> The reaction is highly tolerant of various functional groups and generally proceeds with high yields and selectivity.

Table 2: Typical Suzuki-Miyaura Reaction Parameters

Component	Example	Role / Notes
Boronic Acid	4-Benzylxy-3-fluorophenylboronic acid	Nucleophilic organoboron species
Coupling Partner	Aryl Bromide, Iodide, or Triflates	Electrophilic partner
Catalyst	Pd(PPh <sub>3</sub> ) <sub>4</sub> , PdCl <sub>2</sub> (dppf), Pd(OAc) <sub>2</sub>	Facilitates the catalytic cycle (typically Pd(0)/Pd(II))
Ligand	PPh <sub>3</sub> , PCy <sub>3</sub> , SPhos, XPhos	Stabilizes the catalyst and modulates reactivity
Base	K <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub> , Cs <sub>2</sub> CO <sub>3</sub> , Na <sub>2</sub> CO <sub>3</sub>	Activates the boronic acid and facilitates transmetalation
Solvent	Toluene, Dioxane, DMF, often with water	Solubilizes reactants and facilitates the reaction
Typical Yield	60-95%	Highly dependent on substrates and conditions

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide) to form a Pd(II) complex.
- Transmetalation: The organoboron compound, activated by the base to form a boronate species, transfers its organic group to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.



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## References

- 1. usbio.net [usbio.net]
- 2. pschemicals.com [pschemicals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
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